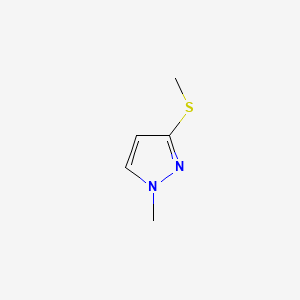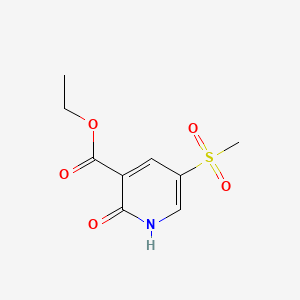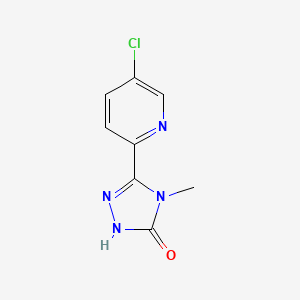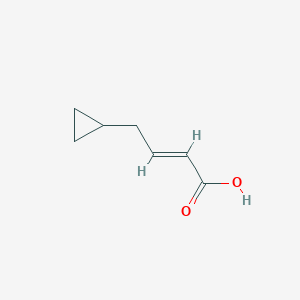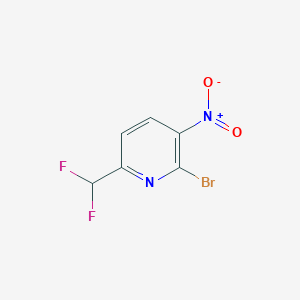
2-Bromo-6-(difluoromethyl)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(difluoromethyl)-3-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, difluoromethyl, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of 2-Bromo-6-(difluoromethyl)pyridine: The synthesis of 2-Bromo-6-(difluoromethyl)-3-nitropyridine can begin with the nitration of 2-Bromo-6-(difluoromethyl)pyridine. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Purification: The crude product obtained from the nitration reaction is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(difluoromethyl)-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 2-Bromo-6-(difluoromethyl)-3-aminopyridine.
Oxidation: Formation of 2-Bromo-6-(difluoromethyl)-3-carboxypyridine or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-nitropyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the bromine and difluoromethyl groups can enhance binding affinity to target proteins.
Agrochemicals: It may disrupt essential biological processes in pests, such as enzyme inhibition or interference with cellular respiration.
Comparación Con Compuestos Similares
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-6-(difluoromethyl)benzo[d]thiazole: Contains a benzo[d]thiazole ring instead of a pyridine ring.
2-Bromo-6-(difluoromethyl)-3-aminopyridine: The nitro group is replaced by an amino group.
Uniqueness: 2-Bromo-6-(difluoromethyl)-3-nitropyridine is unique due to the combination of bromine, difluoromethyl, and nitro groups on a pyridine ring. This unique combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Propiedades
Fórmula molecular |
C6H3BrF2N2O2 |
|---|---|
Peso molecular |
253.00 g/mol |
Nombre IUPAC |
2-bromo-6-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)2-1-3(10-5)6(8)9/h1-2,6H |
Clave InChI |
DOIQBJOBIYTANG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



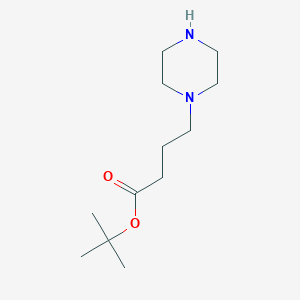
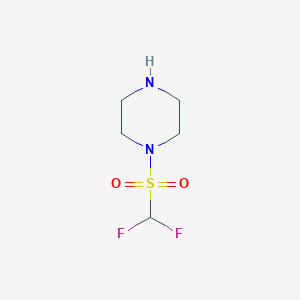
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
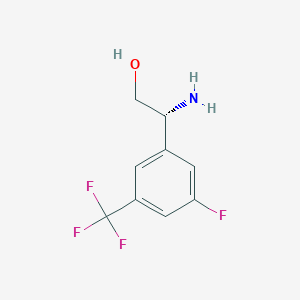
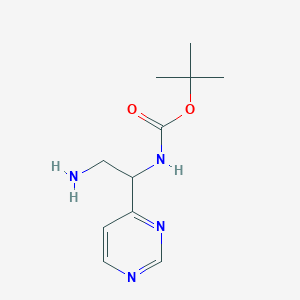
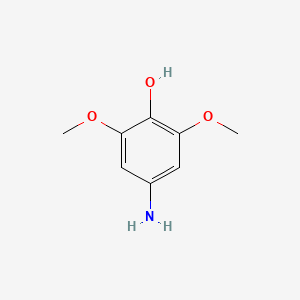
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)

